2-(2-Methoxy-benzyl)-piperidine
Description
The piperidine (B6355638) moiety, a six-membered nitrogen-containing heterocycle, is a fundamental building block in the design of therapeutic agents. arizona.eduugent.bedokumen.pub Its combination with a benzyl (B1604629) group, and specifically a methoxy-substituted one, creates a molecule with potential for diverse biological interactions. The specific compound, 2-(2-Methoxy-benzyl)-piperidine, has the empirical formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . sigmaaldrich.com Its structure is characterized by a piperidine ring substituted at the 2-position with a benzyl group, which in turn bears a methoxy (B1213986) group at the ortho position of the phenyl ring.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-((2-methoxyphenyl)methyl)piperidine |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| InChI Key | NHYZPJYAOKRXNK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC=C1)CC2NCCCC2 |
Data sourced from Sigma-Aldrich sigmaaldrich.com
The piperidine scaffold is one of the most prevalent heterocyclic structures found in pharmaceuticals. nih.govresearchgate.net Its importance is underscored by its presence in over 70 commercially available drugs, including several blockbuster medications. arizona.eduugent.beresearchgate.net The widespread use of the piperidine ring in medicinal chemistry stems from several advantageous properties:
Structural Versatility: The piperidine ring is a versatile, non-planar, three-dimensional scaffold that can be readily functionalized at various positions, allowing for precise control over the spatial orientation of substituents to optimize interactions with biological targets. nih.gov
Physicochemical Modulation: Incorporating a piperidine moiety can significantly influence a molecule's physicochemical properties, such as its basicity (pKa), lipophilicity (logP), and aqueous solubility. thieme-connect.comresearchgate.net These properties are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhanced Biological Activity and Selectivity: The piperidine ring can serve as a crucial anchor for binding to target proteins, enhancing biological potency and selectivity for the intended receptor or enzyme. thieme-connect.comresearchgate.netthieme-connect.com
Reduced Toxicity: Strategic inclusion of chiral piperidine scaffolds has been associated with a reduction in cardiac toxicity, specifically by mitigating interactions with the hERG ion channel. researchgate.netthieme-connect.com
This heterocycle is a key component in drugs targeting a wide array of conditions, including use as CNS modulators, anticoagulants, antihistamines, and analgesics. arizona.eduugent.be
The benzylpiperidine motif, which combines a benzyl group with a piperidine ring, is a frequently employed structural unit in drug discovery. nih.gov This framework is valued for its structural flexibility and its ability to engage in crucial cation-π interactions with protein targets. nih.gov The benzylpiperidine core is present in numerous approved drugs and clinical candidates. nih.gov
For instance, 4-benzylpiperidine (B145979) acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org The simpler 2-benzylpiperidine (B184556) is a stimulant and a dopamine reuptake inhibitor, although it is less potent than related compounds like methylphenidate. wikipedia.org Derivatives of 2-benzylpiperidine have been synthesized and shown to be much more potent dopamine reuptake inhibitors. wikipedia.org
The position of the benzyl group on the piperidine ring, as well as substitutions on the phenyl ring, can dramatically alter the pharmacological profile. Research into N-benzylpiperidine derivatives has shown their potential in developing drugs for various pharmacological purposes. researchgate.net For example, certain 1-benzylpiperidine (B1218667) derivatives have been evaluated as dual-target inhibitors for enzymes relevant to Alzheimer's disease. mdpi.com The substitution pattern on the benzyl group is a key determinant of activity; in studies of benzimidazole (B57391) opioids, a methoxy substitution on the benzyl ring was one of several modifications explored to understand structure-activity relationships. wikipedia.org
The history of piperidine in science began with its isolation from pepper (genus Piper), which gave the compound its name. dokumen.pub The synthesis of piperidine and its derivatives has been a subject of interest since the early 19th century, with initial methods involving the hydrogenation of pyridines. nih.gov The development of synthetic methods, such as the Chichibabin pyridine (B92270) synthesis, provided broader access to pyridine precursors, which could then be reduced to piperidines. dokumen.pub
The significance of piperidine-based compounds in medicine became increasingly apparent throughout the 20th century. A notable example from the 1950s is the discovery of the analgesic properties of certain benzimidazole derivatives, which led to the development of a class of potent synthetic opioids known as nitazenes. wikipedia.org The core structure of the initial prototype, desnitazene, is 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, highlighting the early use of the benzyl-heterocycle combination. wikipedia.org The versatility and favorable properties of the piperidine scaffold have cemented its role as a "leading heterocycle" in the pharmaceutical industry. dokumen.pub
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-3-2-6-11(13)10-12-7-4-5-9-14-12/h2-3,6,8,12,14H,4-5,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYZPJYAOKRXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392145 | |
| Record name | 2-(2-Methoxy-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-44-7 | |
| Record name | 2-(2-Methoxy-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Methoxy Benzyl Piperidine and Analogues
Strategies for the Enantioselective Synthesis of 2-(2-Methoxy-benzyl)-piperidine Derivatives
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For 2-substituted piperidines, the stereocenter at the C2 position significantly influences the molecule's interaction with biological targets. This section explores key enantioselective methods for the synthesis of chiral this compound derivatives.
Asymmetric Hydrogenation of Pyridinium (B92312) Salts
Asymmetric hydrogenation of readily available pyridine (B92270) precursors represents a highly atom-economical and efficient route to chiral piperidines. Activation of the pyridine ring as a pyridinium salt enhances its reactivity towards hydrogenation. rsc.orgnih.gov Iridium-based catalysts, particularly those with chiral phosphine (B1218219) ligands, have proven to be highly effective in this transformation.
The choice of the N-substituent on the pyridinium salt and the chiral ligand are critical for achieving high enantioselectivity. For instance, N-benzyl pyridinium salts are commonly employed substrates. nih.gov The use of chiral ligands such as MeO-BoQPhos in combination with an iridium catalyst has been shown to provide high levels of enantioselectivity in the hydrogenation of 2-alkyl and 2-aryl pyridinium salts. nih.gov
Table 1: Asymmetric Hydrogenation of N-Benzyl-2-substituted Pyridinium Salts
| Substrate (R-group) | Catalyst System | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 2-Methyl | [Ir(COD)Cl]₂ / MeO-BoQPhos | 97 | 86:14 er | nih.gov |
| 2-Ethyl | [Ir(COD)Cl]₂ / MeO-BoQPhos | >99 | 93:7 er | nih.gov |
| 2-Phenyl | [Ir(COD)Cl]₂ / MeO-BoQPhos | >99 | 86% ee | nih.gov |
| 2-(4-Fluorophenyl) | [Ir(COD)Cl]₂ / MeO-BoQPhos | >99 | 98% ee | nih.gov |
| 2-(4-Methoxyphenyl) | Rh-JosiPhos / Et₃N | - | 90% ee | escholarship.orgnih.gov |
The data demonstrates that a range of 2-substituted piperidines can be synthesized with high yields and excellent enantioselectivities using this methodology. The conditions are generally mild, and the resulting N-benzyl piperidines can often be deprotected to yield the free secondary amine.
Catalytic Asymmetric Construction of Chiral Piperidine (B6355638) Centers
The direct, catalytic asymmetric construction of the chiral piperidine ring from acyclic precursors is a powerful strategy that allows for the convergent synthesis of complex targets. One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines. This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. nih.gov
Another innovative method involves a chemo-enzymatic approach. By combining chemical synthesis with biocatalysis, a stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This strategy has been successfully applied to the synthesis of key intermediates for several pharmaceutical agents. nih.gov
Furthermore, copper-catalyzed asymmetric cyclizative aminoboration of acyclic hydroxylamine (B1172632) esters provides a route to 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov This method is particularly valuable for creating multiple stereocenters in a single step. For example, the synthesis of a key intermediate for the NK1 antagonist L-733,060 was achieved in 62% yield and 96% ee using this protocol on a 2 mmol scale. nih.gov
Stereodivergent Approaches to Substituted Piperidines
The ability to selectively synthesize any diastereomer of a multi-substituted piperidine is highly desirable. Stereodivergent synthesis provides access to all possible stereoisomers of a target molecule from a common intermediate or set of starting materials.
A powerful strategy for the stereodivergent synthesis of polysubstituted piperidines involves anion relay chemistry (ARC). This method allows for a modular approach to all possible stereoisomers of a selected piperidine scaffold. For example, a diversity-oriented synthesis of 2,4,6-trisubstituted piperidines has been developed using a Type II ARC protocol, followed by intramolecular SN2 cyclization. nih.gov
Another approach utilizes a gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/Et₃SiH reduction. The stereochemical outcome of this reaction can be controlled by the choice of the nitrogen protecting group, allowing for the synthesis of different diastereomers of 2,5-disubstituted pyrrolidines, a strategy that can be conceptually extended to piperidine synthesis. rsc.org
Table 2: Stereodivergent Synthesis of Disubstituted Piperidines
| Starting Material/Method | Product (Substitution) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|
| Type II Anion Relay Chemistry | 2,6-cis-disubstituted piperidine | - | 87 | nih.gov |
| Type II Anion Relay Chemistry | 2,6-trans-disubstituted piperidine | - | 55 | nih.gov |
| Photoredox Epimerization | N-Boc-2-phenyl-3-ethylpiperidine | >20:1 (anti/syn) | 94 | escholarship.org |
| Photoredox Epimerization | N-methyl-2-cyclohexyl-3-ethylpiperidine | 10:1 (anti/syn) | 85 | escholarship.org |
These methods provide chemists with the tools to systematically explore the structure-activity relationships of complex piperidine-containing molecules.
Advanced Approaches to Piperidine Ring Construction
Beyond the direct functionalization of pre-existing pyridine rings, several advanced synthetic methods focus on the de novo construction of the piperidine core. These strategies offer flexibility in introducing a wide range of substituents and controlling their relative stereochemistry.
Alkene Cyclization and Intramolecular Amination Methods
The intramolecular cyclization of an amine onto an alkene is a fundamental and powerful method for constructing the piperidine ring. This transformation can be catalyzed by a variety of transition metals, with rhodium being particularly effective. Rhodium-catalyzed intramolecular hydroamination of unactivated terminal alkenes provides a direct route to enantioenriched pyrrolidines and piperidines. nih.gov For instance, the cyclization of N-benzyl-5-hexen-1-amine using a rhodium catalyst and a chiral phosphine ligand can produce 2-methylpiperidine, albeit with moderate yield and enantioselectivity (42% yield, 32% ee). nih.gov
Organolanthanide complexes have also been employed as precatalysts for the intramolecular hydroamination of amines tethered to 1,2-disubstituted alkenes, affording both pyrrolidines and piperidines. thieme-connect.com These catalysts can mediate the cyclization of sterically demanding substrates in good to excellent yields. thieme-connect.com
Table 3: Intramolecular Hydroamination for Piperidine Synthesis
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| N-benzyl-5-hexen-1-amine | [Rh(COD)₂]BF₄ / Chiral Phosphine | 2-Methylpiperidine | 42 | 32% | nih.gov |
| Primary Aminoalkenes | Rhodium Aminophosphine Complex | N-Alkyl Piperidines | Good to Excellent | - | nih.govacs.org |
Radical Cyclization Strategies for Piperidine Formation
Radical cyclizations offer a complementary approach to piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond.
A visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. nih.gov This method is highly atom-economical and can achieve excellent diastereoselectivity depending on the substitution pattern of the alkene. nih.gov
Another strategy involves the manganese(III) acetate (B1210297) mediated oxidative radical cyclization of unsaturated diacyl and alkyl-acyl piperazine (B1678402) derivatives with 1,3-dicarbonyl compounds, leading to dihydrofuran-containing piperazine compounds in medium to high yields. nih.gov Furthermore, a diastereoselective radical route to 2,4-disubstituted piperidines has been achieved with good yields (60-90%) through the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tris(trimethylsilyl)silane (B43935) as the reducing agent, achieving high trans/cis diastereomeric ratios. researchgate.net
A particularly innovative approach involves interrupting the Hofmann-Löffler-Freytag (HLF) reaction. A catalytic, regio- and enantioselective δ-C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, affords enantioenriched δ-amino nitriles which can be converted to a family of chiral piperidines. nih.gov
Table 4: Radical Cyclization for Piperidine Synthesis
| Substrate Type | Radical Initiator/Catalyst | Product Type | Yield (%) | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|---|
| Aza-1,6-dienes | Visible Light / Organic Dye | Polysubstituted Piperidines | - | Poor to Excellent | nih.gov |
| Unsaturated Diacyl Piperazines | Mn(OAc)₃ | Dihydrofuran-piperazines | 31-81 | - | nih.gov |
| 7-substituted-6-aza-8-bromooct-2-enoates | (TMS)₃SiH | 2,4-disubstituted piperidines | 60-90 | up to >99:1 (trans:cis) | researchgate.net |
| Acyclic Amines | Chiral Cu Catalyst | Chiral Piperidines | - | Highly Enantioselective | nih.gov |
One-Pot Multicomponent Synthesis of Functionalized Piperidines
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of highly functionalized piperidines. acs.orgsemanticscholar.org These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a single step, thereby minimizing waste and reducing reaction times. semanticscholar.org
A notable example is the pseudo five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid, which generates a diverse range of structurally interesting and pharmacologically significant piperidines. acs.org Another efficient method involves the three-component reaction of a substituted aniline (B41778), a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid, to produce piperidine derivatives in excellent yields. researchgate.net The use of environmentally friendly and recyclable catalysts, such as sodium lauryl sulfate (B86663) (SLS) in water, has also been explored for the synthesis of functionalized piperidines via the condensation of aldehydes, amines, and β-ketoesters. semanticscholar.org
The optimization of reaction conditions is crucial for maximizing the yield of the desired piperidine derivative. For instance, in a four-component reaction to synthesize a specific piperidine, ethanol (B145695) was identified as a promising solvent, and triethylamine (B128534) (Et3N) was found to be the most effective base. acs.org The optimal reaction temperature was determined to be 45 °C. acs.org
Below is a data table summarizing the effect of different catalysts on the synthesis of a model piperidine derivative.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Phenylboronic Acid | 10 | 14 | 90 |
| ZrOCl2·8H2O | - | 15 | - |
| Sulfamic Acid | - | 16 | - |
| Citric Acid | - | - | - |
| Sodium Lauryl Sulfate (SLS) | - | 24 | 30 |
Data compiled from multiple sources. semanticscholar.orgresearchgate.net
Cycloaddition Methods for Heterocyclic Ring Formation
Cycloaddition reactions represent a powerful strategy for the construction of the piperidine ring system. nih.govyoutube.com These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. Both formal (3+2) and (3+3) cycloaddition reactions have been successfully employed in the synthesis of various heterocyclic rings, including piperidines. nih.gov
For instance, the reaction of pyridinium 1,4-zwitterions with activated alkynes can proceed via a formal (3+2) cyclization pathway to generate thiophene (B33073) derivatives, or a formal (5+2) cyclization to yield benzopyridothiazepines. nih.gov Similarly, a catalyst-free (3+3) cyclization strategy using pyridinium 1,4-zwitterions and triazoles has been developed for the synthesis of 1,4-thiazine derivatives. nih.gov
Intramolecular cycloadditions are also valuable. For example, the photochemical [2+2] intramolecular cycloaddition of dienes can produce bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. mdpi.com
Synthesis of Key Intermediates for this compound Derivatives
The synthesis of this compound and its analogs often relies on the preparation of key intermediates. An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a crucial intermediate for highly active narcotic analgesics, has been developed starting from 1-benzylpiperidin-4-one. scispace.comresearchgate.net
The synthesis involves a Strecker-type condensation of the piperidone with aniline and hydrogen cyanide to yield an anilino-nitrile. scispace.comresearchgate.net This is followed by selective hydrolysis to the corresponding anilino-amide. researchgate.net Subsequent vigorous basic hydrolysis, acidification, and esterification with methanol (B129727) affords the anilino-ester. scispace.comresearchgate.net N-acylation with propionyl chloride and subsequent catalytic N-debenzylation under optimized conditions yield the final key intermediate in near-quantitative yields. scispace.comresearchgate.net
The synthesis of methoxy-substituted derivatives can also be achieved by reacting appropriate amines with a compound where a phenolic group is protected with a methoxyethoxymethyl (MEM) ether moiety. unisi.it This protecting group can be easily removed under acidic conditions. unisi.it Another strategy involves the reaction of trifluoromethyl-substituted 2-chloropyridines with methoxy-substituted bromothiophenols to create diarylsulfide intermediates. unisi.it
Optimization of Synthetic Routes for Yield, Purity, and Scalability
Optimizing synthetic routes is essential for ensuring high yields, purity, and scalability, particularly in the context of pharmaceutical production. scispace.comresearchgate.net For the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate, optimization of the initial Strecker-type condensation was critical. researchgate.net Various solvents and acid catalysts were screened, with a mixture of dichloromethane (B109758) and acetic acid proving to be optimal. researchgate.net It was also found that heating the reaction mixture to 45–50 °C was necessary to achieve nearly quantitative yields. researchgate.net
The following table outlines the optimization of the Strecker-type condensation for a key piperidine intermediate.
| Aniline/mol % | Solvent | Acid | KCN/mol % | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 400 | MeOH | AcOH (10 eq) | 400 | 0–20 | 48 | 20–30 |
| 400 | AcOH | AcOH (50 eq) | 400 | 0–20 | 48 | 45–55 |
| 400 | CHCl3/AcOH (1:1) | AcOH (30–50 eq) | 400 | 0–50 | 48 | 85–95 |
Data adapted from Kiricojević et al. researchgate.net
Pharmacological Investigation and Biological Evaluation of 2 2 Methoxy Benzyl Piperidine Scaffolds
Receptor Binding and Modulation Studies
A comprehensive review of scientific literature and databases reveals a notable lack of specific research on the direct interaction of 2-(2-Methoxy-benzyl)-piperidine with a range of crucial neurotransmitter receptors. While the broader class of piperidine (B6355638) derivatives has been extensively studied, this particular methoxy-substituted compound appears to be largely uncharacterized in the public domain of pharmacological research.
Affinity and Selectivity Profiling at Neurotransmitter Receptors
There is no specific data available in the scientific literature regarding the comprehensive affinity and selectivity profile of this compound at a broad range of neurotransmitter receptors. However, studies on the parent compound, 2-benzylpiperidine (B184556), indicate that it acts as a stimulant and a monoamine reuptake inhibitor. wikipedia.org It has shown a binding affinity (Ki) for the dopamine (B1211576) transporter (DAT) at 6,360 nM and functional inhibition (IC50) between 3,780 to 8,800 nM. wikipedia.org Its interaction with the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT) is less pronounced, with 36% and 22% inhibition of binding, respectively, at a concentration of 10,000 nM. wikipedia.org It is important to note that the presence of a methoxy (B1213986) group on the benzyl (B1604629) ring of this compound could alter these properties, but without direct experimental data, its specific profile remains unknown.
| Receptor/Transporter | Ki (nM) | IC50 (nM) | % Inhibition @ 10,000 nM |
| Dopamine Transporter (DAT) | 6,360 | 3,780 - 8,800 | Not Reported |
| Norepinephrine Transporter (NET) | Not Reported | Not Reported | 36% |
| Serotonin Transporter (SERT) | Not Reported | Not Reported | 22% |
| Data for the parent compound 2-benzylpiperidine. |
Investigation of Dopamine D2 Receptor Ligand Activity
Specific investigations into the dopamine D2 receptor ligand activity of this compound have not been reported in the available scientific literature. While the parent compound, 2-benzylpiperidine, is known to interact with the dopamine transporter, its direct affinity for the D2 receptor has not been well-characterized. wikipedia.org The broader class of phenylpiperidines has been studied for their effects on dopamine D2 autoreceptors, but this does not provide specific data for the compound . nih.gov Research on other piperidine derivatives has identified compounds with antagonist activity at the D2 receptor, often in the context of developing atypical antipsychotics. mdpi.com However, without empirical data, the activity of this compound at the D2 receptor remains speculative.
| Receptor | Binding Affinity (Ki) | Functional Activity |
| Dopamine D2 | No data available | No data available |
Sigma Receptor Ligand Evaluation
There has been no specific evaluation of this compound as a sigma receptor ligand reported in the literature. However, the piperidine scaffold is a common feature in many sigma receptor ligands. uniba.itnih.govrsc.org Studies on N,N'-disubstituted piperazines have led to the identification of high-affinity ligands for both sigma-1 and sigma-2 receptor subtypes. nih.gov Furthermore, research on other piperidine derivatives has demonstrated that structural modifications can lead to high affinity and selectivity for the sigma-1 receptor. uniba.itnih.gov The discovery of a potent sigma-1 receptor agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, underscores the potential of benzylpiperidine derivatives to interact with this receptor class. rsc.org Despite this, the affinity and selectivity of this compound for sigma receptors remain to be determined.
| Receptor | Binding Affinity (Ki) | Selectivity (σ1 vs σ2) |
| Sigma-1 | No data available | No data available |
| Sigma-2 | No data available | No data available |
Estrogen Receptor Alpha (ERα) Modulator Research
Research into the potential of this compound as a modulator of the estrogen receptor alpha (ERα) has not been documented. The piperidine ring is present in some known selective estrogen receptor modulators (SERMs). nih.govresearchgate.net For example, symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives have been designed as tunable ER modulators. nih.gov Additionally, piperine (B192125), a natural alkaloid containing a piperidine ring, has been shown to modulate estrogen receptor activity. nih.gov These examples suggest that a piperidine scaffold can be compatible with ERα binding, but the specific effects of a 2-(2-methoxy-benzyl) substituent are unknown.
| Receptor | Binding Affinity | Modulatory Activity |
| Estrogen Receptor Alpha (ERα) | No data available | No data available |
Radioligand Binding Assays in Receptor Profiling
Radioligand binding assays are crucial for determining the affinity of a compound for specific receptors. Derivatives of the methoxybenzyl piperidine scaffold have been evaluated for their binding profiles at various receptors.
A tritiated derivative, [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, was synthesized and characterized as a highly potent and selective radioligand for the neurokinin-1 (NK1) receptor, which is the receptor for the neuropeptide Substance P. nih.gov This demonstrates that the 2-methoxybenzyl piperidine moiety can be a key structural element for high-affinity binding to NK1 receptors. nih.gov
In a separate line of research, new 2-(methoxyphenyl)piperazine derivatives, which share the methoxyphenyl group with the this compound scaffold, were assessed for their affinity to serotonin 5-HT1A receptors using radioligand binding assays. nih.gov Several of these compounds demonstrated high affinity for the 5-HT1A receptor, with Ki values in the nanomolar range. nih.gov Specifically, compounds with a cycloalkyl amide fragment showed enhanced affinity. nih.gov For instance, certain derivatives with cis-bicyclo[3.3.0]octane, norbornane, and norbornene groups were found to bind to 5-HT1A receptors with Ki values ranging from 0.12 to 0.63 nM. nih.gov These findings suggest that the methoxyphenyl group is a valuable component for achieving high affinity at 5-HT1A receptors, though these compounds are piperazine (B1678402), not piperidine, derivatives. nih.gov
The following table summarizes the binding affinities of selected 2-(methoxyphenyl)piperazine derivatives for the 5-HT1A receptor.
| Compound ID | Structure | Receptor Target | Binding Affinity (Ki) |
| 2a | cis-bicyclo[3.3.0]octane derivative | 5-HT1A | 0.12 - 0.63 nM |
| 2c | cis-bicyclo[3.3.0]octane derivative | 5-HT1A | 0.12 - 0.63 nM |
| 2f | norbornane derivative | 5-HT1A | 0.12 - 0.63 nM |
| 2g | norbornane derivative | 5-HT1A | 0.12 - 0.63 nM |
| 2h | norbornene derivative | 5-HT1A | 0.12 - 0.63 nM |
Table created based on data from reference nih.gov.
Enzyme Inhibition Profiling
The this compound scaffold and its derivatives have been investigated for their potential to inhibit various enzymes implicated in different disease pathways.
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. frontiersin.org A study of pyridazinobenzylpiperidine derivatives revealed that most of these compounds exhibited greater inhibitory activity against MAO-B than MAO-A. nih.govresearchgate.net
Among the tested derivatives, compound S5, which has a 3-chloro substitution on the benzyl ring, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM. nih.govresearchgate.net In contrast, its inhibition of MAO-A was weak, with an IC50 value of 3.857 μM, resulting in a high selectivity index of 19.04 for MAO-B. nih.govresearchgate.net The study also showed that a methoxy substituent at the 3-position of the benzyl ring resulted in significant MAO-B inhibition, though less potent than the chloro-substituted derivative. nih.gov Kinetic studies indicated that the lead compounds acted as competitive and reversible inhibitors of MAO-B. nih.govresearchgate.net
The table below presents the MAO inhibition data for selected pyridazinobenzylpiperidine derivatives.
| Compound ID | Substitution on Benzyl Ring | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (MAO-A/MAO-B) |
| S5 | 3-Cl | 3.857 | 0.203 | 19.04 |
| S15 | - | 3.691 | - | - |
| S16 | 2-CN | - | 0.979 | - |
Table created based on data from references nih.govresearchgate.net.
Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govacs.orgresearchgate.net Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and cancer. nih.govacs.orgresearchgate.netmdpi.com A novel class of benzylpiperidine-based MAGL inhibitors has been synthesized and evaluated. nih.govacs.orgresearchgate.net
The initial compound in this series, compound 7, demonstrated promising MAGL inhibitory activity with an IC50 value of 133.9 nM and good selectivity over fatty acid amide hydrolase (FAAH). acs.org Further structure-activity relationship studies showed that the addition of halogen atoms to the phenolic ring could maintain or slightly improve the inhibitory activity. acs.org For example, compounds with chlorine or bromine substitutions had IC50 values in the range of 107.2 to 124.6 nM. acs.org These findings highlight the potential of the benzylpiperidine scaffold in the design of potent and selective MAGL inhibitors. nih.govacs.orgresearchgate.net
The following table summarizes the MAGL inhibitory activity of selected benzylpiperidine derivatives.
| Compound ID | Structure Description | MAGL IC50 (nM) | FAAH IC50 (μM) |
| 7 | Initial benzylpiperidine MAGL inhibitor | 133.9 | 5.9 |
| 10c | Chlorine substituted derivative | 124.6 | - |
| 10d | Chlorine substituted derivative | 107.2 | - |
| 10e | Bromine substituted derivative | 109.4 | - |
Table created based on data from reference acs.org.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary approach for treating Alzheimer's disease. acgpubs.orgnih.govnih.govacs.org Several studies have explored piperidine and benzylpiperidine derivatives as inhibitors of these enzymes. acgpubs.orgnih.govnih.govacs.orgnih.govnih.govacs.org
One study on α,β-unsaturated carbonyl based piperidinone derivatives showed that these compounds exhibited inhibitory activity against both AChE and BChE. acgpubs.org Compound 1d, with a nitrobenzylidene substituent, was the most potent AChE inhibitor with an IC50 of 12.55 μM, while compound 1g, with a chlorobenzylidene substituent, was the most effective BChE inhibitor with an IC50 of 17.28 μM. acgpubs.org
Another study focused on N-(1-benzylpiperidine) benzamide (B126) derivatives and identified compound 7b, which contains a naphthalene (B1677914) moiety, as a potent dual inhibitor of AChE and BChE, with IC50 values of 0.176 μM and 0.47 μM, respectively. nih.gov Kinetic analysis revealed that this compound inhibits AChE in a non-competitive manner and BChE in a mixed-fashion. nih.gov
The inhibitory activities of selected piperidine derivatives against AChE and BChE are presented in the table below.
| Compound ID | Scaffold | AChE IC50 (μM) | BChE IC50 (μM) |
| 1d | Piperidinone derivative | 12.55 | - |
| 1g | Piperidinone derivative | - | 17.28 |
| 7b | N-(1-benzylpiperidine) benzamide | 0.176 | 0.47 |
Table created based on data from references acgpubs.orgnih.gov.
The versatility of the methoxybenzyl piperidine scaffold extends to other enzyme targets.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors and a target for antimicrobial and anticancer drugs. nih.govwikipedia.org A series of 2,4-diamino-5-(2'-methoxy-5'-substituted)benzylpyrimidines were synthesized and evaluated as DHFR inhibitors against pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. nih.gov Several of these compounds, which feature a 2'-methoxybenzyl group, showed potent and selective inhibition of the parasite DHFR enzymes compared to the mammalian enzyme. nih.gov For example, compound 3 was 430 times more potent than trimethoprim (B1683648) against P. carinii DHFR. nih.gov
Papain-like Protease (PLpro): PLpro is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.govnih.govembopress.orgbiorxiv.org The 2-methoxybenzyl moiety has been incorporated into inhibitors of SARS-CoV PLpro. nih.gov A study on the synthesis of PLpro inhibitors involved the coupling of Boc-piperidine-4-carboxylic acid with 2-methoxybenzylamine (B130920) to create a key intermediate. nih.gov This indicates that the 2-methoxybenzyl group is a relevant structural component in the design of inhibitors for this viral protease. nih.gov
Cell-based assays and phenotypic screening provide valuable insights into the biological effects of compounds in a more complex physiological context. The piperidine scaffold has been the subject of such investigations.
A study utilized a gene biomarker-based phenotypic screening approach to identify modulators of macrophage M2 polarization, which is a potential therapeutic strategy for multiple sclerosis. nih.gov This screen identified a 3,4-disubstituted piperidine derivative, S-28, as a lead compound. nih.gov Further optimization led to the discovery of compound D11, which demonstrated significant in vivo therapeutic effects and good oral bioavailability. nih.gov Mechanistic studies revealed that D11 modulates macrophage polarization by inhibiting T-cell proliferation and activating the Stat3 and Akt signaling pathways. nih.gov
Additionally, high-throughput phenotypic profiling using the Cell Painting assay has been performed on related compounds such as (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine, indicating the inclusion of this chemical class in large-scale phenotypic screening efforts to uncover novel biological activities. epa.gov
Cell-Based Assays and Phenotypic Screening
Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines
Derivatives of the piperidine scaffold have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. Research has shown that these compounds can inhibit the growth of neoplastic cells more effectively than non-neoplastic cells. researchgate.net
Synthetic amide alkaloids derived from piperidine have been evaluated for their antiproliferative activity against a panel of human tumor cell lines, including both chemosensitive and multidrug-resistant (MDR) strains. nih.gov One particular derivative, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine, exhibited significant inhibitory activity against the P-glycoprotein (P-gp)-overexpressing KBvin MDR sub-line, with an IC50 value of 4.94 µM. nih.gov Interestingly, this compound, along with most other tested derivatives, was inactive against MDA-MB-231 and SK-BR-3 breast cancer cell lines, suggesting a degree of tumor type-selectivity. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the features crucial for cytotoxic activity. The presence of a 3,4,5-trimethoxyphenyl substitution appears to be critical for selectivity against the KBvin cell line, with the 4-methoxy group being particularly important for antiproliferative activity. nih.gov Furthermore, the replacement of an isobutylamino group with a pyrrolidin-1-yl or piperidin-1-yl moiety in arylalkenylacyl amide alkaloids has been shown to significantly enhance activity. nih.gov
The cytotoxic effects of piperidine derivatives are not limited to a single mechanism. While some compounds induce cell death through pathways unrelated to membrane damage, others have been shown to be more cytotoxic against tumor cells than non-tumor cells. researchgate.netpsu.edu For instance, the piperidine nitroxide Tempol was found to be significantly more cytotoxic against neoplastic cell lines compared to their non-neoplastic counterparts. researchgate.net
The following table summarizes the antiproliferative activity of selected piperidine derivatives against various cancer cell lines.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | KBvin (MDR) | 4.94 | nih.gov |
| Piplartine | Various | 0.7 - 1.7 µg/ml | psu.edu |
| Tempol | MCF-7/WT | More cytotoxic than non-neoplastic lines | researchgate.net |
| Synthetic Amide Alkaloids (general) | KBvin | Improved activity over natural products | nih.gov |
Assessment of Apoptosis Induction and Cell Cycle Modulation in Cancer Cells
Piperidine derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells, contributing to their anticancer effects. The induction of apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. nih.gov
Studies on piperine, a well-known piperidine alkaloid, have demonstrated its ability to induce apoptosis in various cancer cell lines. nih.gov One of the key mechanisms involves the regulation of the Bax and Bcl-2 proteins. A high Bax/Bcl-2 ratio is known to trigger apoptosis. nih.gov Piperine has been shown to elevate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in human leukemic HL60 cells. nih.gov This process can lead to the activation of caspases, such as caspase-3, which are crucial executioners of apoptosis. nih.gov
Furthermore, some piperidine derivatives can influence the cell cycle, the series of events that take place in a cell leading to its division and duplication. nih.gov For example, 2-Methoxyestradiol, a compound with structural similarities to the methoxy-benzyl group of the target scaffold, has been shown to cause growth arrest at the G2/M phase of the cell cycle in prostate cancer cells. nih.gov This arrest is associated with the overexpression of cyclin B1 and an increase in the phosphorylation of cdc2. nih.gov Similarly, piperine has been observed to arrest cervical cancer cells in the G1/G0 and G2/M phases. mdpi.com The piperidine nitroxide Tempol has also been reported to cause an accumulation of cells in the G1 and G2/M phases, with the pattern of DNA fragmentation indicating an apoptotic mode of cell death. researchgate.net
The induction of apoptosis by some piperidine derivatives is confirmed by assays that detect DNA fragmentation, a hallmark of late-stage apoptosis. escholarship.org For instance, a novel drug conjugate, S2/IAPinh, which incorporates a sigma-2 ligand, demonstrated significant induction of DNA breaks (TUNEL positivity) in pancreatic and ovarian cancer cell lines. escholarship.org This effect was accompanied by the activation of caspase-3 and caspase-8, confirming the induction of the extrinsic apoptosis pathway. escholarship.org
The following table summarizes the effects of selected piperidine derivatives on apoptosis and the cell cycle.
| Compound/Derivative | Effect on Cancer Cells | Mechanism | Reference |
| Piperine | Induces apoptosis in HL60 cells | Upregulates Bax, downregulates Bcl-2, activates caspase-3 | nih.gov |
| 2-Methoxyestradiol | G2/M phase arrest in prostate cancer cells | Overexpression of cyclin B1, phosphorylation of cdc2 | nih.gov |
| Piperine | G1/G0 and G2/M phase arrest in cervical cancer cells | Downregulation of the cyclooxygenase 2 pathway | mdpi.com |
| Tempol | G1 and G2/M phase accumulation, apoptosis | DNA fragmentation | researchgate.net |
| S2/IAPinh | Induces apoptosis in pancreatic and ovarian cancer cells | DNA fragmentation (TUNEL positive), activation of caspase-3 and -8 | escholarship.org |
Studies on Epithelial-Mesenchymal Transition (EMT) Inhibition
The epithelial-mesenchymal transition (EMT) is a cellular process implicated in tumor progression, invasion, and the development of resistance to therapy. nih.gov This process involves epithelial cells losing their characteristics and acquiring a more migratory and invasive mesenchymal phenotype. nih.gov Research into the effects of piperidine-related compounds on EMT is an emerging area of interest.
While direct studies on this compound and its inhibitory effects on EMT are not extensively documented in the provided results, the general role of various compounds in modulating EMT provides a relevant context. The EMT process is regulated by a complex network of transcription factors, including those from the SNAI gene family, and signaling pathways such as TGF-beta1, IL-6, Akt, and Erk1/2. nih.gov
Recent studies have explored the potential of mesenchymal stem cells (MSCs) to inhibit EMT in cancer cells. For example, placenta-derived decidua basalis mesenchymal stem cells (DBMSCs) have been shown to reduce the levels of EMT-related proteins in MDA-MB-231 breast cancer cells. nih.gov This suggests that external cellular factors can influence the EMT phenotype.
The investigation of small molecules that can reverse or inhibit EMT is a significant focus in cancer research. These inhibitors could potentially be used to overcome therapy resistance and reduce metastasis. nih.gov Given the diverse biological activities of piperidine scaffolds, exploring their potential to modulate EMT-related pathways is a logical next step.
Future research could focus on whether this compound derivatives can influence the expression of key EMT markers such as E-cadherin (an epithelial marker often lost during EMT) and vimentin (B1176767) (a mesenchymal marker often gained). Investigating the impact of these compounds on the signaling pathways known to drive EMT would also be a valuable area of study.
Investigations into Anti-inflammatory, Antimicrobial, and Neuroprotective Effects of Piperidine Derivatives
Beyond their anticancer properties, piperidine derivatives have been investigated for a range of other biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.
Anti-inflammatory Effects: Certain piperidine derivatives have demonstrated significant anti-inflammatory activity. nih.gov For instance, piperidine-2,4,6-trione derivatives with cyclohexyl and allyl substituents have been evaluated for their anti-inflammatory properties. nih.gov The introduction of an N-cyclohexylcarboxamide substituent was found to increase the anti-inflammatory activity of these compounds. nih.gov Another study reported that piperidine-substituted triazine derivatives showed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net
Antimicrobial Effects: The piperidine scaffold is also a source of compounds with antimicrobial properties. biomedpharmajournal.orgbiointerfaceresearch.com Several studies have synthesized and evaluated piperidine derivatives for their activity against various bacterial and fungal strains. biomedpharmajournal.orgbiointerfaceresearch.comacademicjournals.orgnih.gov For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives exhibited good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Another study found that certain piperidine derivatives were active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net However, the antimicrobial activity can be highly dependent on the specific substitutions on the piperidine ring, with some derivatives showing no activity against certain strains. nih.gov
Neuroprotective Effects: The neuroprotective potential of piperidine derivatives is another area of active research. nih.govnih.govthieme-connect.comthieme-connect.com Hybrids of indanone/benzofuranone and piperidine have been designed and synthesized to assess their neuroprotective activities. nih.gov One such compound demonstrated significant neuroprotective effects in an in vitro model of oxygen-glucose deprivation/reperfusion-induced neuronal cell injury and was effective in reducing infarct volume in an in vivo model of middle cerebral artery occlusion. nih.gov Another study on a piperine derivative, HJ105, showed that it could alleviate Aβ1-42-induced neuroinflammation and oxidative damage, suggesting its potential as a therapeutic agent for Alzheimer's disease. nih.gov Furthermore, novel cinnamamide-piperidine and piperazine derivatives have been explored as neuroprotective agents for the treatment of stroke. thieme-connect.com
The following table provides a summary of the investigated effects of various piperidine derivatives.
| Biological Effect | Derivative Type | Key Findings | Reference(s) |
| Anti-inflammatory | Piperidine-2,4,6-trione derivatives | N-cyclohexylcarboxamide substitution increased activity. | nih.gov |
| Piperidine-substituted triazine derivatives | Inhibited pro-inflammatory cytokines TNF-α and IL-6. | researchgate.net | |
| Antimicrobial | 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazones | Good antibacterial activity compared to ampicillin. | biomedpharmajournal.org |
| Piperidine derivatives | Active against S. aureus and E. coli. | biointerfaceresearch.comresearchgate.net | |
| Neuroprotective | Indanone/benzofuranone and piperidine hybrids | Reduced neuronal cell injury and infarct volume. | nih.gov |
| Piperine derivative (HJ105) | Alleviated Aβ1-42-induced neuroinflammation and oxidative damage. | nih.gov | |
| Cinnamamide-piperidine and piperazine derivatives | Showed potential for the treatment of stroke. | thieme-connect.com |
Structure Activity Relationship Sar Studies of 2 2 Methoxy Benzyl Piperidine Analogues
Elucidation of Pharmacophoric Requirements for Target Interactions
The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For 2-(2-methoxy-benzyl)-piperidine analogues, the key pharmacophoric features generally include a basic nitrogen atom within the piperidine (B6355638) ring and the aromatic benzyl (B1604629) moiety.
A widely recognized pharmacophore model, particularly for ligands targeting sigma receptors, consists of a central basic core (a positive ionizable group) flanked by two hydrophobic pockets. nih.gov In the context of this compound, the protonated piperidine nitrogen at physiological pH can serve as the crucial positive ionizable functionality. nih.gov The benzyl group can effectively occupy one of the hydrophobic pockets, while the other hydrophobic site can be engaged by further substitutions or other parts of the molecule. nih.gov
The spatial relationship between the basic nitrogen and the aromatic ring is a critical determinant of binding affinity. The flexible linker between the piperidine and benzyl groups allows for conformational adjustments to optimize interactions within the binding site of a target protein. The N-benzyl piperidine (N-BP) motif is a versatile scaffold in drug discovery, valued for its ability to provide crucial cation-π interactions with target proteins and to be adapted for optimizing stereochemical aspects of potency. nih.gov
Impact of Substituent Modifications on Biological Potency and Selectivity
Systematic modifications of the this compound scaffold have revealed important trends in how different substituents on both the benzyl and piperidine rings affect biological potency and selectivity.
Substitutions on the Benzyl Ring:
The nature and position of substituents on the benzyl ring can dramatically influence a compound's activity and receptor selectivity.
Methoxy (B1213986) Group Position: The position of the methoxy group on the benzyl ring is a key factor. Studies on related benzyl triphenylphosphonium cations have shown that the position of a methoxy group significantly affects biological properties. For instance, an ortho- or meta-methoxy group can lead to faster clearance from non-target organs like the liver compared to a para-methoxy group. nih.gov In some series of N-(1-benzylpiperidin-4-yl)phenylacetamides, a methoxy group at the 3-position of an aromatic ring led to higher affinity for both σ1 and σ2 receptors compared to 2- or 4-substituted analogues. acs.org
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents on the benzyl ring play a crucial role. For N-benzylpiperidine analogues targeting the dopamine (B1211576) transporter (DAT), the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group was found to be beneficial for DAT binding affinity. ebi.ac.uk Conversely, in other series, substitution with electron-donating groups like hydroxyl (OH), methoxy (OCH3), or amino (NH2) resulted in weaker affinity for σ2 receptors while maintaining moderate affinity for σ1 receptors. acs.org For some cholinesterase inhibitors, increasing the number of methoxy groups on a phenyl ring from two to three was found to decrease activity. nih.gov
Halogen and Alkyl Substitutions: Halogen and methyl substitutions on the benzyl group of N-(piperidin-4-yl)-naphthamides have been shown to increase affinity for the D4.2 receptor. danaher.com In a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, halogen substitution on the aromatic ring generally increased affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. acs.org
The following table summarizes the effects of various substituents on the benzyl ring on the biological activity of benzylpiperidine analogues.
| Substituent | Position on Benzyl Ring | Effect on Biological Activity | Target(s) | Reference |
| Electron-withdrawing group | 4 | Increased affinity | Dopamine Transporter (DAT) | ebi.ac.uk |
| Methoxy | 3 | Higher affinity compared to 2- or 4-substitution | σ1 and σ2 receptors | acs.org |
| Methoxy | ortho- or meta- | Accelerated clearance from liver | Myocardium | nih.gov |
| Halogen (Cl, Br, F) | 3 or 4 | Increased affinity | D4.2 receptor | danaher.com |
| Methyl | 3 or 4 | Increased affinity | D4.2 receptor | danaher.com |
| Multiple Methoxy Groups | - | Decreased activity with increasing number | Acetylcholinesterase (AChE) | nih.gov |
Substitutions on the Piperidine Ring:
Modifications to the piperidine ring itself, including substitutions on the nitrogen atom and other ring positions, also have a profound impact on activity.
N-Substitution: The substituent on the piperidine nitrogen is a critical determinant of activity. In a study of anticonvulsant 2-piperidinecarboxamide analogues, substitution on the piperidine ring nitrogen led to a decrease in activity. ebi.ac.uk
Ring Position of Substituents: The position of functional groups on the piperidine ring is also important. Moving a carboxamide group from the 2-position to the 3- or 4-position of the piperidine ring decreased anticonvulsant activity. ebi.ac.uk
The table below illustrates the impact of modifications to the piperidine ring.
| Modification | Effect on Biological Activity | Target/Activity | Reference | | :--- | :--- | :--- | | Substitution on Nitrogen | Decreased activity | Anticonvulsant | ebi.ac.uk | | Movement of Carboxamide from 2- to 3- or 4-position | Decreased activity | Anticonvulsant | ebi.ac.uk |
Stereochemical Effects on Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of this compound analogues. The piperidine ring can exist in different conformations, and the chiral center at the 2-position of the piperidine ring means that the compound can exist as a pair of enantiomers.
Often, one enantiomer exhibits significantly higher potency than the other, a phenomenon known as stereoselectivity. This is because the specific three-dimensional shape of the active enantiomer allows for a more precise and favorable interaction with the chiral environment of the biological target, such as the binding site of a receptor or enzyme. For instance, in a series of piperidine-based monoamine transporter inhibitors, the stereochemistry of the piperidine ring was found to have a significant effect on potency. clinmedkaz.org The development of methods for the diastereoselective synthesis of piperidine derivatives is crucial for accessing specific stereoisomers for pharmacological evaluation. mdpi.com
Fragment-Based Design and Lead Optimization Strategies for Benzylpiperidines
Fragment-based drug design (FBDD) and lead optimization are powerful strategies in medicinal chemistry that have been applied to the development of benzylpiperidine-based compounds. nih.gov
Fragment-Based Design:
FBDD involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. patsnap.com The N-benzyl piperidine moiety itself can be considered a valuable fragment due to its structural flexibility and its ability to engage in key interactions with target proteins. nih.gov This scaffold serves as a versatile starting point for drug discovery campaigns. nih.gov Strategies in FBDD include:
Fragment Growing: Starting with a core fragment like 2-benzylpiperidine (B184556), new functional groups can be added to explore interactions with adjacent pockets in the binding site, thereby increasing affinity and selectivity. danaher.com
Fragment Linking: Two or more fragments that bind to different sub-pockets of a target can be connected with a chemical linker to create a single, high-affinity molecule.
Lead Optimization:
Once a promising lead compound, such as a this compound analogue, is identified, lead optimization strategies are employed to enhance its drug-like properties. patsnap.com This iterative process involves making systematic chemical modifications to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com For benzylpiperidine derivatives, lead optimization may involve:
Systematic SAR exploration: As detailed in section 4.2, systematically modifying substituents on both the benzyl and piperidine rings to fine-tune biological activity. acs.orgdanaher.com
Introduction of polar substituents: The attachment of polar groups can be used to reduce the lipophilicity (logP) of a compound, which can be beneficial for its pharmacokinetic profile. nih.gov
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve potency or reduce side effects. For example, replacing a methoxy group with other electron-donating groups or replacing the piperidine ring with other heterocyclic systems. mdpi.com
Through these iterative cycles of design, synthesis, and testing, the this compound scaffold can be optimized to yield drug candidates with improved therapeutic potential.
Adme Absorption, Distribution, Metabolism, and Excretion Research Methodologies
In Vitro ADME Screening of Methoxybenzyl Piperidine (B6355638) Compounds
A variety of in vitro assays are employed to efficiently profile methoxybenzyl piperidine compounds for their fundamental ADME characteristics. sygnaturediscovery.com These high-throughput screening methods allow for the early assessment of key factors that govern a drug's behavior in the body. nih.gov
The ability of a compound to cross biological membranes is a critical determinant of its absorption and distribution. For compounds targeting the central nervous system (CNS), permeability across the blood-brain barrier (BBB) is of particular importance.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method used to predict passive transcellular permeability. nih.govresearchgate.net The PAMPA-BBB model, specifically, uses a lipid membrane optimized to mimic the BBB, allowing for the rapid screening of compounds for their potential to enter the CNS. nih.govnih.gov This assay is valued for its simplicity, low cost, and its ability to forecast in vivo brain permeability for passively diffused molecules. nih.govnih.gov
The Madin-Darby Canine Kidney (MDCK) cell model , particularly the MDCK-MDR1 subtype which overexpresses the P-glycoprotein (P-gp) efflux transporter, is a cell-based assay used to model both passive permeability and active transport. nih.govresearchgate.net This model is useful for identifying compounds that are substrates of P-gp, a key transporter that can limit a drug's penetration into the brain. researchgate.net While the PAMPA-BBB assay is a good predictor of passive diffusion, cell-based models like MDCK-MDR1 provide crucial information on the impact of active efflux on a compound's permeability. researchgate.netnih.gov
| Assay | Model Type | Key Feature | Information Provided |
| PAMPA-BBB | Non-cell-based | Artificial lipid membrane mimicking the blood-brain barrier. nih.gov | Predicts passive diffusion across the BBB. nih.gov |
| MDCK-MDR1 | Cell-based | Canine kidney epithelial cells overexpressing the P-gp efflux transporter. researchgate.net | Assesses both passive permeability and active P-gp-mediated efflux. researchgate.net |
The stability of a compound in biological matrices is a key factor influencing its half-life and duration of action. In vitro assays using plasma and subcellular fractions like the S9 fraction are standard methods for evaluating metabolic stability.
Plasma stability assays assess the degradation of a compound over time when incubated with plasma from various species (e.g., human, rat, mouse). nih.govnih.gov Compounds that are unstable in plasma may have a very short half-life in vivo, limiting their therapeutic utility. mdpi.com
The liver S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate and contains a mixture of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) metabolic enzymes. nih.govresearchgate.net Incubating a compound with the S9 fraction provides a comprehensive initial screen of its metabolic vulnerability. nih.govnih.gov The rate at which the parent compound disappears is measured to determine its intrinsic clearance. nih.gov While less complex than hepatocytes, S9 fractions are cost-effective, amenable to automation, and offer a broader enzymatic profile than liver microsomes, making them suitable for high-throughput screening. nih.govnih.gov For instance, studies comparing different in vitro systems have found that stability data from S9 fractions and hepatocytes categorize compounds similarly a high percentage of the time (70-84%). nih.gov
| In Vitro System | Key Components | Purpose |
| Plasma | Plasma proteins and enzymes. nih.gov | To determine the stability of a compound in blood. mdpi.com |
| Liver S9 Fraction | Cytosolic and microsomal enzymes (Phase I and Phase II). nih.govresearchgate.net | To assess overall metabolic stability in the liver. nih.gov |
In silico and computational models are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties of new chemical entities. nih.gov These predictive models use data from in vitro assays and the physicochemical properties of the compound, such as lipophilicity and plasma protein binding, to simulate its behavior in vivo. nih.gov
Physiologically based pharmacokinetic (PBPK) models, for example, can integrate in vitro data on metabolism (like intrinsic clearance from S9 or hepatocyte assays) and distribution to estimate plasma and tissue concentration-time profiles before any animal studies are conducted. nih.gov Such models can help prioritize compounds and identify potential pharmacokinetic challenges early in the development process. nih.gov
Toxicological Assessment Methodologies
In Silico Prediction of Toxicity Endpoints
In silico toxicology utilizes computer-based models to predict the toxic effects of chemicals based on their structure and physicochemical properties. asmepress.comchemscene.com These predictive models are developed from large datasets of existing toxicological information and can estimate various toxicity endpoints, offering a rapid and cost-effective screening tool. asmepress.comnih.gov
Acute Toxicity Prediction (LD50)
Acute toxicity, often expressed as the median lethal dose (LD50), is a key parameter evaluating the short-term poisoning potential of a substance. bioline.org.br In silico models predict the LD50 value by comparing the chemical structure of a query compound to a database of compounds with known LD50 values. bioline.org.brnih.gov Various quantitative structure-activity relationship (QSAR) models are employed for this purpose. ekb.egvegahub.eu For instance, web servers like ProTox-II can predict the oral LD50 in rodents and classify the compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.govcharite.de While specific in silico LD50 predictions for 2-(2-Methoxy-benzyl)-piperidine are not publicly available, the methodology relies on sophisticated algorithms that analyze fragments and pharmacophores within the molecule to estimate its potential toxicity. nih.gov
Table 1: In Silico Acute Toxicity (LD50) Prediction Models
| Prediction Tool/Server | Methodology | Predicted Endpoint |
|---|---|---|
| ProTox-II | Based on chemical similarity, fragment propensities, and machine learning models. nih.gov | Rodent oral LD50 (mg/kg), GHS toxicity class. charite.de |
| AdmetSAR | Utilizes QSAR models to predict various ADMET properties. bioline.org.brecust.edu.cn | Rat acute oral toxicity. bioline.org.br |
This table presents examples of tools and methodologies for in silico acute toxicity prediction. Specific predicted values for this compound are not available in the public domain.
Genotoxicity Assessment (e.g., Ames Test)
Genotoxicity assessment evaluates a chemical's potential to damage genetic material. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method for identifying mutagens. ecust.edu.cnnih.gov In silico models for Ames test prediction analyze the chemical structure for "structural alerts," which are molecular substructures known to be associated with mutagenicity. ecust.edu.cnnih.gov These models can predict whether a compound is likely to be positive or negative in the Ames test, considering the role of metabolic activation. ecust.edu.cn The accuracy of these predictions can be high, often approaching the reproducibility of the experimental Ames test itself. nih.govmdpi.com Freely available QSAR models, such as those available in the VEGA platform, can provide predictions for Ames mutagenicity. vegahub.euvegahub.eunih.gov
Table 2: In Silico Genotoxicity (Ames Test) Prediction Models
| Prediction Tool/Server | Methodology | Predicted Endpoint |
|---|---|---|
| VEGA (e.g., CAESAR, SARpy, ISS models) | Consensus of multiple QSAR models, including structural alert-based approaches. vegahub.euvegahub.eunih.gov | Mutagenicity (Ames test) outcome (Positive/Negative). vegahub.eu |
| OECD QSAR Toolbox | Integrates data and tools for hazard assessment, including structural alerts for genotoxicity. bioline.org.br | Genotoxicity potential, including Ames mutagenicity. bioline.org.br |
This table presents examples of tools and methodologies for in silico genotoxicity prediction. Specific predicted outcomes for this compound are not publicly available.
Organ-Specific Toxicity Prediction (e.g., Lung, Cardiovascular, Renal)
Predicting organ-specific toxicity is a complex area of in silico toxicology. nih.gov Models are being developed to predict adverse effects on vital organs such as the lungs, heart, and kidneys. nih.gov These models often rely on identifying structural features associated with known organ toxicants and understanding the underlying mechanisms of toxicity. nih.govnih.gov
Lung Toxicity: In silico models for lung toxicity can predict outcomes like respiratory irritation and sensitization by identifying structural alerts linked to these effects. nih.gov Some models use molecular descriptors such as the number of oxygen and nitrogen atoms, molecular weight, and polar surface area to predict drug-induced respiratory toxicity. acs.org
Cardiovascular Toxicity: A significant focus in cardiovascular toxicity prediction is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. nih.govfrontiersin.org QSAR models are used to predict the hERG inhibitory potential of compounds. nih.govnih.gov
Renal Toxicity (Nephrotoxicity): Computational models for nephrotoxicity aim to identify compounds that may cause kidney damage. nih.gov These models are built on data from human nephrotoxicity studies and can help in the early identification of potentially harmful structures. nih.gov
Table 3: In Silico Organ-Specific Toxicity Prediction Approaches
| Organ System | Toxic Endpoint | In Silico Methodology |
|---|---|---|
| Lung | Respiratory irritation, sensitization | Structural alerts, QSAR models based on molecular descriptors. nih.govacs.org |
| Cardiovascular | hERG inhibition | QSAR models, machine learning algorithms. nih.govfrontiersin.orgnih.gov |
This table outlines general approaches for predicting organ-specific toxicity. Specific predictions for this compound are not available in the public domain.
Identification of Toxicophores in Piperidine (B6355638) Derivatives
A toxicophore is a chemical structure or part of a molecule that is known to be associated with toxicity. The piperidine ring itself is a common motif in many pharmaceuticals and natural alkaloids. mdpi.com While the piperidine scaffold is generally considered a "privileged structure" in medicinal chemistry, certain substitutions on the ring can lead to toxicity. nih.gov For example, some 2-benzyl benzimidazole (B57391) opioids, which may also contain a piperidine moiety, have shown significant toxicity. www.gov.ukscbt.com The identification of toxicophores involves analyzing the structure of a compound for known problematic functionalities. For this compound, this would involve examining the combination of the piperidine ring, the benzyl (B1604629) group, and the methoxy (B1213986) substituent for any known associations with adverse effects.
In Vitro Toxicology Models
In vitro toxicology involves the use of cells and tissues cultured in the laboratory to assess the toxicity of chemicals. These methods provide a more direct biological context than in silico models and are widely used for screening and mechanistic studies. nih.gov
Cytotoxicity in Normal Cell Lines
Cytotoxicity assays measure the ability of a compound to kill cells. To assess the potential for adverse effects on healthy tissues, it is important to evaluate cytotoxicity in normal, non-cancerous cell lines. nih.gov Various assays, such as the MTT assay, are used to determine the concentration of a compound that causes a 50% reduction in cell viability (IC50). frontiersin.orgnih.gov While numerous studies have investigated the cytotoxicity of piperidine derivatives against cancer cell lines, there is a lack of publicly available data on the specific cytotoxic effects of this compound on normal cell lines. bioline.org.brnih.gov However, studies on other piperidine derivatives have shown selective cytotoxicity, with higher toxicity towards cancerous cells compared to non-cancerous cells like the Hs27 and MCF-10A cell lines. nih.gov
Table 4: Examples of Normal Cell Lines Used in Cytotoxicity Testing
| Cell Line | Origin | Tissue Type |
|---|---|---|
| Hs27 | Human | Foreskin Fibroblast |
| MCF-10A | Human | Breast Epithelium |
| HEK-293T | Human | Embryonic Kidney |
This table provides examples of normal cell lines used in cytotoxicity assays. Specific experimental data for this compound on these or other normal cell lines is not publicly available.
Preclinical Toxicity Studies (General Methodologies for Potent Opioids)
For a compound with potential opioid activity, a comprehensive preclinical toxicity evaluation is necessary to characterize its safety profile before any consideration for human studies. These studies are conducted in accordance with international regulatory guidelines (e.g., ICH M3(R2)) and are designed to identify potential target organs of toxicity, determine the dose-response relationship for adverse effects, and establish a safe starting dose for clinical trials. youtube.com
The preclinical toxicity program for a potent opioid would typically include the following studies:
Single-Dose and Dose-Range Finding Studies:
These initial studies are conducted in at least two mammalian species (one rodent, e.g., rat or mouse, and one non-rodent, e.g., dog or non-human primate). youtube.com
The primary objective is to determine the maximum tolerated dose (MTD) and to identify the dose levels for subsequent repeat-dose toxicity studies. youtube.com
Animals are administered a single dose of the compound at escalating levels, and they are closely monitored for clinical signs of toxicity, morbidity, and mortality.
Repeat-Dose Toxicity Studies:
These studies are the cornerstone of preclinical safety assessment and involve the daily administration of the compound for a specified duration (e.g., 7, 14, 28, or 90 days). youtube.com The duration of these studies is designed to support the proposed duration of clinical trials. youtube.com
Three or more dose levels are typically used: a high dose that is expected to produce some toxicity, a low dose that is a multiple of the anticipated clinical exposure, and one or more intermediate doses. A control group receiving the vehicle is also included.
A wide range of endpoints are evaluated to detect potential adverse effects, including:
Clinical Observations: Daily monitoring for changes in behavior, appearance, and physiological functions.
Body Weight and Food Consumption: Regular measurements to assess general health and palatability of the test article.
Ophthalmoscopy: Examination of the eyes for any compound-related changes.
Electrocardiography (ECG): To evaluate potential effects on cardiovascular function, including heart rate and cardiac intervals.
Clinical Pathology: Analysis of blood and urine samples to assess effects on hematology, clinical chemistry (e.g., liver and kidney function), and urinalysis parameters.
Gross Pathology: A complete necropsy of all animals at the end of the study to examine all organs and tissues for any visible abnormalities.
Histopathology: Microscopic examination of a comprehensive set of organs and tissues to identify any cellular changes or damage.
Safety Pharmacology Core Battery:
This set of studies is designed to investigate the potential for adverse effects on vital physiological functions. The core battery typically includes assessments of:
Central Nervous System (CNS): Evaluation of effects on behavior, motor coordination, and sensory functions.
Cardiovascular System: In addition to ECGs in repeat-dose studies, more detailed cardiovascular assessments may be conducted, such as telemetry studies in conscious, freely moving animals to continuously monitor blood pressure, heart rate, and ECG.
Respiratory System: Assessment of effects on respiratory rate, tidal volume, and other measures of respiratory function.
Genotoxicity Studies:
A battery of in vitro and in vivo tests is conducted to assess the potential for the compound to damage genetic material. This typically includes:
A test for gene mutation in bacteria (Ames test).
An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.
An in vivo test for chromosomal damage using rodent hematopoietic cells.
The collective data from these preclinical toxicity studies provide a comprehensive understanding of the compound's safety profile and are essential for making informed decisions about its potential for further development.
Computational Chemistry and Molecular Modeling Studies
Ligand-Receptor Docking Simulations for Benzylpiperidines
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is widely used to elucidate the binding mechanisms of benzylpiperidine derivatives with their protein targets.
Docking simulations are crucial for predicting how benzylpiperidines, such as 2-(2-Methoxy-benzyl)-piperidine, fit into the binding sites of various receptors and enzymes. These simulations reveal the specific non-covalent interactions that stabilize the ligand-receptor complex.
Research on related benzylpiperidine derivatives has shown that their binding is often governed by a network of specific interactions. For instance, in studies involving cholinesterases, a key target in Alzheimer's disease, the N-benzylpiperidine moiety is frequently observed to form π-π stacking interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) within the enzyme's active site. nih.govmdpi.com The benzyl (B1604629) ring of an N-benzylpiperidine moiety can interact with Trp86 in the catalytic anionic site (CAS) of acetylcholinesterase (AChE), while other parts of the molecule may engage with residues like Trp286 and Tyr341 in the peripheral anionic site (PAS). nih.gov Similarly, docking studies of benzylpiperidine derivatives targeting the serotonin (B10506) transporter (SERT) have shown π-π interactions with Phenylalanine (Phe) residues, such as Phe335. mdpi.com
In the context of sigma receptors, the piperidine (B6355638) ring has been identified as a critical structural element for affinity. nih.gov Docking studies of piperidine derivatives into the σ1 receptor have helped elucidate the key interactions responsible for high-affinity binding. nih.govrsc.org For other targets like the enzyme monoacylglycerol lipase (B570770) (MAGL), molecular modeling has predicted the binding mode of benzylpiperidine inhibitors within the active site, corroborating experimental findings. unisi.it
These studies collectively suggest that the binding pose of this compound would likely involve its benzyl group participating in aromatic interactions (π-π stacking or π-cation) with complementary residues in a target's binding pocket, while the piperidine nitrogen could form hydrogen bonds or ionic interactions.
Table 1: Predicted Interactions for Benzylpiperidine Derivatives from Docking Studies
| Derivative Class | Target Protein | Key Interacting Residues | Primary Interaction Type | Source |
|---|---|---|---|---|
| 1,3-dimethylbenzimidazolinone-benzylpiperidines | Acetylcholinesterase (AChE) | Trp86, Trp286, Tyr341 | π-π Stacking | nih.gov |
| 1-Benzylpiperidine (B1218667) Phenylacetates | Serotonin Transporter (SERT) | Phe335 | π-π Stacking | mdpi.com |
| N-Benzylpiperidinols | Ubiquitin-Specific Peptidase 7 (USP7) | Phe409 | Hydrophobic Interaction | nih.gov |
| Piperidine-based Benzamides | Sigma-1 Receptor (σ1R) | Not Specified | Hydrophobic/Aromatic | nih.gov |
| Benzylpiperidine Derivatives | Monoacylglycerol Lipase (MAGL) | Not Specified | Binding to Active Site | unisi.it |
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the benzylpiperidine scaffold, this approach has been successfully applied to discover new, potent ligands for various targets.
One common method is pharmacophore-based virtual screening, where a model is constructed based on the essential steric and electronic features of known active ligands. This pharmacophore model is then used as a filter to screen databases for new molecules possessing similar features. This strategy led to the discovery of novel cholinesterase inhibitors based on a benzylpiperidine-containing hit compound. nih.gov
Ligand-based virtual screening, which uses the structure of known active molecules as a reference, has also been employed to identify new potential activators for targets like the estrogen receptor beta (ERβ) from chemical databases. nih.gov Furthermore, structure-based virtual screening, which involves docking large compound libraries into the target's binding site, has been used to identify new inhibitors for enzymes such as monoacylglycerol lipase (MAGL) from a starting benzylpiperidine scaffold. unisi.it These screening efforts demonstrate the utility of computational methods in expanding the therapeutic potential of the benzylpiperidine chemical class.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of atoms and molecules over time. These simulations are used to assess the stability of ligand-receptor complexes predicted by docking and to analyze the conformational behavior of ligands in biological environments. researchgate.net
After a docking simulation predicts a favorable binding pose for a ligand like this compound, MD simulations are often performed to validate the stability of this predicted complex. researchgate.net The simulation tracks the movement of every atom in the system, including the protein, the ligand, and surrounding solvent molecules, over a period of nanoseconds or longer. nih.gov
A key metric used to assess stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex is typically characterized by a low and converging RMSD value over the course of the simulation, indicating that the ligand remains securely bound in the predicted pose without significant deviation. nih.govnih.gov For example, MD simulations of various ligand-protein complexes have shown that while an unbound protein might fluctuate significantly, a protein complexed with a stable ligand will exhibit much smaller fluctuations. nih.gov This analysis helps to confirm that the interactions observed in the static docking pose are maintained in a dynamic, more realistic environment.
Table 2: Illustrative MD Simulation Stability Data for a Ligand-Receptor Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Interpretation |
|---|---|---|---|
| 0 | 0.0 | 0.0 | Start of simulation |
| 10 | 1.2 | 1.5 | Initial equilibration |
| 25 | 1.4 | 1.8 | Minor fluctuations |
| 50 | 1.5 | 1.7 | System stabilizing |
| 75 | 1.4 | 1.8 | Stable binding observed |
| 100 | 1.5 | 1.8 | Complex remains stable |
Note: This table contains illustrative data to demonstrate the concept of RMSD in MD simulations.
MD simulations are also invaluable for studying the conformational flexibility of a ligand in different environments, such as in water or within a protein's binding pocket. For this compound, key areas of flexibility include the piperidine ring, which can adopt different chair or boat conformations, and the rotatable single bond connecting the benzyl group to the piperidine ring.
By simulating its dynamics, researchers can determine the preferred conformations of the molecule in a solvated state and how its shape might adapt upon entering a constrained receptor binding site—a process known as induced fit. This analysis can reveal which conformations are energetically favorable for binding and provide a more complete picture of the molecular recognition process than static models alone.
Quantum Chemical Studies and Density Functional Theory (DFT) Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with high accuracy. These calculations provide fundamental insights into molecular geometry, stability, and reactivity.
DFT calculations can be used to optimize the three-dimensional structure of this compound, predicting its most stable (lowest energy) conformation. epstem.net These studies also yield valuable information about the molecule's electronic properties. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's ability to donate or accept electrons, which is crucial for understanding its chemical reactivity and charge-transfer interactions. openaccesspub.orgnih.gov
Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. openaccesspub.org For this compound, the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the piperidine ring would be expected to be regions of negative potential, making them likely sites for hydrogen bond acceptance. This information is highly complementary to docking studies, as it helps explain and predict the types of non-covalent interactions the molecule can form with a biological target. DFT has been applied to various piperidine derivatives to compute properties such as heats of formation and bond dissociation energies, which relate to their stability. nih.gov
Table 3: Representative Data from DFT Calculations on Heterocyclic Compounds
| Calculated Property | Description | Typical Application | Source |
|---|---|---|---|
| Optimized Geometry | The lowest-energy 3D structure of the molecule. | Provides accurate bond lengths and angles for docking. | epstem.net |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. | openaccesspub.org |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies regions for hydrogen bonding and other electrostatic interactions. | openaccesspub.orgnih.gov |
| Mulliken Atomic Charges | Calculates the partial charge on each atom in the molecule. | Helps to understand charge distribution and polar interactions. | epstem.net |
| Dipole Moment | A measure of the overall polarity of the molecule. | Predicts how the molecule will interact with polar solvents and electric fields. | epstem.net |
Electronic Structure Analysis and Reactivity Prediction
The analysis of a molecule's electronic structure is fundamental to understanding its stability, reactivity, and potential interactions with biological targets. Computational techniques like Density Functional Theory (DFT) are employed to model these properties.
Detailed studies on structurally related benzylpiperidine derivatives provide a framework for understanding this compound. For instance, in the analysis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT was used to optimize the molecular geometry. nih.gov Such calculations help determine the most stable three-dimensional conformation of the molecule.
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. Conversely, a small gap indicates a molecule is more reactive.
Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting chemical reactivity. nih.gov The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). nih.gov In a typical benzylpiperidine structure, the nitrogen atom of the piperidine ring often represents a region of negative potential, making it a likely site for interaction with electrophiles.
| Computational Method | Purpose | Predicted Information |
|---|---|---|
| Density Functional Theory (DFT) | Optimization of molecular geometry | Stable 3D conformation, bond lengths, and angles nih.gov |
| Frontier Molecular Orbital Analysis (HOMO-LUMO) | Assessment of chemical stability and reactivity | Energy gap indicating the molecule's propensity to react nih.gov |
| Molecular Electrostatic Potential (MEP) | Prediction of reactive sites | Visualization of charge distribution and sites for electrophilic/nucleophilic attack nih.gov |
Energetic Landscape of Reaction Pathways
The synthesis of this compound and its analogues involves multi-step chemical reactions. Understanding the energetic landscape of these reaction pathways is crucial for optimizing reaction conditions and maximizing yields. Computational models can predict the transition states and energy barriers associated with different synthetic routes.
Common synthetic strategies for producing benzylpiperidine derivatives often involve the N-alkylation of a piperidine ring or reductive amination protocols. chemrxiv.org For example, a synthetic route might involve the alkylation of a piperidine precursor with a suitable benzyl bromide in the presence of a base like cesium carbonate (Cs2CO3). chemrxiv.org Another approach is reductive amination, which involves reacting the piperidine with an aldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaHB(OAc)3). chemrxiv.org
The feasibility and efficiency of these pathways are governed by their energetic profiles. Each step, from the formation of intermediates to the final product, must overcome a specific activation energy. The choice of reagents, solvents, and temperature is critical for navigating this landscape effectively. For instance, the synthesis of certain benzylpiperidine derivatives has been achieved through a Suzuki coupling reaction, followed by deprotection steps, with specific conditions chosen to ensure the reaction proceeds favorably. unisi.it Control experiments in related synthetic procedures confirm that components like a base and a catalyst are often critical for the reaction to proceed, highlighting their role in lowering the activation energy of key steps. acs.org
| Step | Description | Reagents and Conditions |
|---|---|---|
| 1 | Alkylation of Hydroxypiperidine | Starting with tert-butyl hydroxypiperidine-1-carboxylate, alkylated with a benzyl bromide using Sodium Hydride (NaH) in Dimethylformamide (DMF). |
| 2 | Boc Deprotection | Removal of the Boc protecting group using 4N HCl in dioxane to yield the secondary amine. |
| 3 | N-Alkylation or Reductive Amination | Final target achieved via N-alkylation (e.g., using Cesium Carbonate and Benzyl Bromide) or reductive amination (e.g., using an aldehyde and Sodium triacetoxyborohydride). |
In Silico Prediction of Biological Activity Spectra and Drug-Likeness
In silico tools play a pivotal role in the early stages of drug discovery by predicting the potential biological activities and assessing the "drug-likeness" of a compound before committing to costly and time-consuming laboratory synthesis and testing.
The Prediction of Activity Spectra for Substances (PASS) is an online tool used to forecast the potential pharmacological effects of a molecule based on its structure. clinmedkaz.orgclinmedkaz.org Studies on various piperidine derivatives have shown that these compounds are predicted to interact with a wide array of biological targets, including enzymes, ion channels, receptors, and transport systems. clinmedkaz.orgclinmedkaz.org The predicted activities for piperidine scaffolds are diverse, suggesting potential applications in treating cancer and central nervous system disorders. clinmedkaz.org Specific predicted effects include anti-parkinsonian, anti-dyskinetic, antimicrobial, antiviral, and anti-inflammatory activities. clinmedkaz.org
Beyond predicting activity, it is crucial to assess a compound's drug-likeness, which refers to its physicochemical properties and their compatibility with the requirements for a successful oral drug. This includes evaluating properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.govbiotechnologia-journal.org Medicinal chemistry efforts often focus on modifying a lead compound to improve its drug-like properties. For piperidine-based compounds, strategies may include introducing structural modifications, such as bridging the piperidine ring, to increase three-dimensionality, reduce lipophilicity, and enhance aqueous solubility. nih.gov Computational tools can predict properties like water solubility (LogS), the octanol/water partition coefficient (LogP), and the topological polar surface area (TPSA), which are all critical components of a compound's drug-likeness profile. biotechnologia-journal.org
| Predicted Activity Type | Potential Therapeutic Area | Underlying Mechanism (Predicted) |
|---|---|---|
| Enzyme Inhibition | Cancer, Inflammation | Inhibition of enzymes like aspulvinone dimethylallyltransferase clinmedkaz.org |
| Neurotransmitter Uptake Inhibition | Central Nervous System (CNS) Diseases | Modulation of neurotransmitter transport systems clinmedkaz.org |
| Anti-parkinsonian / Anti-dyskinetic | Neurodegenerative Diseases | Activity associated with neurodegenerative processes clinmedkaz.org |
| Antimicrobial / Antiviral | Infectious Diseases | General antimicrobial and antiviral effects clinmedkaz.org |
| Anti-inflammatory | Inflammatory Conditions | Inhibition of inflammatory pathways clinmedkaz.org |
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, FTIR)
Spectroscopic techniques are indispensable for mapping the molecular architecture of 2-(2-Methoxy-benzyl)-piperidine. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum for this compound would exhibit characteristic signals for the aromatic protons of the methoxybenzyl group, the methoxy (B1213986) (-OCH₃) protons as a distinct singlet, and complex multiplets for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the piperidine (B6355638) ring and the benzylic bridge. The N-H proton of the piperidine ring would appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum shows the number of non-equivalent carbon atoms. Distinct signals would be expected for the aromatic carbons, the methoxy carbon, the benzylic methylene carbon, and the five carbons of the piperidine ring. The chemical shifts of the piperidine carbons are particularly indicative of the ring's conformation.
While specific experimental data is not publicly cataloged, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet (m) | Aromatic (C₆H₄) | 110 - 158 |
| Methoxy (OCH₃) | ~3.8 | Singlet (s) | Methoxy (OCH₃) | ~55 |
| Piperidine N-H | Broad Signal | Singlet (s) | Piperidine C2 | ~58 |
| Benzylic CH₂ | 2.5 - 3.0 | Multiplet (m) | Benzylic CH₂ | ~40 |
| Piperidine CH/CH₂ | 1.4 - 3.2 | Multiplets (m) | Piperidine C3-C6 | 20 - 50 |
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and can help confirm the elemental formula. For this compound (C₁₃H₁₉NO), the expected exact mass is approximately 205.1467 g/mol . sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) would be used to confirm this mass to within a few parts per million, providing strong evidence for the chemical formula. Fragmentation patterns observed in the mass spectrum can also offer structural clues, such as the loss of the methoxybenzyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups within the molecule by detecting the absorption of infrared radiation at specific wavenumbers. Key expected vibrational bands for this compound include:
N-H Stretch: A moderate, somewhat broad peak around 3300-3400 cm⁻¹ corresponding to the secondary amine of the piperidine ring.
C-H (sp³) Stretch: Strong peaks just below 3000 cm⁻¹ from the piperidine and benzylic C-H bonds.
C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹ from the aromatic ring.
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong, characteristic peak for the aryl ether linkage, typically found in the 1230-1270 cm⁻¹ range.
Chromatographic Techniques for Purity and Characterization (e.g., HPLC)
Chromatographic methods are essential for separating this compound from reaction impurities and for assessing its final purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
A typical Reversed-Phase HPLC (RP-HPLC) method would be employed to analyze the purity of the compound. Since the molecule lacks a strong chromophore that absorbs UV light at higher wavelengths, detection can be challenging. To enhance sensitivity, a pre-column derivatization strategy is often used for piperidine-containing compounds. nih.gov For instance, derivatization with a reagent like 4-toluenesulfonyl chloride would introduce a strongly UV-absorbing moiety, allowing for accurate quantification. nih.gov
An example of a suitable RP-HPLC method would involve:
Column: A C18 stationary phase (e.g., Inertsil C18, 250 x 4.6 mm). nih.gov
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile. nih.gov
Flow Rate: Typically 1.0 mL/min. nih.gov
Detection: UV detection at a wavelength appropriate for the derivatized analyte.
Purity Assessment: The purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
This technique is crucial for quality control, ensuring that a sample meets the high purity standards required for subsequent research applications.
X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Co-crystals
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for unambiguously determining the molecular structure, conformation, and packing of molecules in a crystal lattice.
Solid-State Structure Determination For a molecule like this compound, a single-crystal X-ray analysis would confirm its constitution and, most importantly, its conformation. Studies on related piperidine derivatives consistently show that the piperidine ring preferentially adopts a stable "chair" conformation to minimize steric strain. researchgate.netresearchgate.net The analysis would precisely define the orientation of the 2-(2-methoxy-benzyl) substituent, determining whether it occupies an axial or equatorial position on the piperidine ring. This information is critical as the stereochemistry of substituents on the piperidine ring often dictates biological activity. researchgate.net
Ligand-Protein Co-crystals In the context of medicinal chemistry, X-ray crystallography is a powerful tool for understanding how a ligand interacts with its biological target, such as a protein receptor or enzyme. While a co-crystal structure for this compound itself is not publicly available, the technique has been extensively used for analogous piperidine-based compounds. nih.govacs.org
Emerging Research Directions and Future Perspectives
Development of Next-Generation Methoxybenzyl Piperidine (B6355638) Derivatives for Specific Targets
The core structure of 2-(2-Methoxy-benzyl)-piperidine serves as a valuable starting point for the rational design of new, highly selective therapeutic agents. Researchers are actively developing next-generation derivatives by modifying this scaffold to enhance potency and selectivity for specific biological targets, addressing complex diseases like neurodegenerative disorders and cancer. clinmedkaz.orgnih.gov
One prominent area of research is the development of multi-target-directed ligands for Alzheimer's disease. nih.gov Recognizing the multifaceted nature of Alzheimer's pathology, scientists have rationally modified the N-benzyl-piperidine structure, inspired by the acetylcholinesterase (AChE) inhibitor Donepezil, to create compounds that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Computational studies, including molecular docking and molecular dynamics, have been instrumental in designing analogues with favorable binding energies for both enzymes. For instance, derivative 4a (a rationally designed N-benzyl-piperidine derivative) has shown potent inhibitory activity against both AChE and BuChE, validating the in silico design strategy. nih.gov
Another key area is the development of antagonists for specific dopamine (B1211576) receptors, such as the D4 receptor, which is a target for various neurological conditions. Research into benzyloxy piperidine derivatives has led to the identification of potent and selective D4 receptor antagonists. nih.gov However, initial lead compounds suffered from metabolic liabilities like high intrinsic clearance. nih.gov Subsequent research has focused on modifying the piperidine scaffold, for example, by creating 4-oxopiperidine analogues, to improve metabolic stability while retaining high affinity for the target receptor. nih.gov These efforts highlight a common strategy in drug development: iterative modification of a core scaffold to optimize both pharmacodynamic and pharmacokinetic properties.
The development of these next-generation derivatives often involves creating small, focused libraries of compounds to probe the structure-activity relationship (SAR). nih.gov By systematically altering substituents on the benzyl (B1604629) and piperidine rings, chemists can fine-tune the molecule's properties to achieve the desired biological effect.
| Derivative Class | Specific Target(s) | Therapeutic Area | Key Research Finding |
|---|---|---|---|
| N-benzyl-piperidine derivatives | AChE and BuChE | Alzheimer's Disease | Derivative 4a identified as a potent dual inhibitor, corroborating in silico design. nih.gov |
| Benzyloxy piperidine derivatives | Dopamine 4 (D4) Receptor | Neurological Disorders | Scaffold modification to 4-oxopiperidine improved metabolic stability while maintaining receptor affinity. nih.gov |
| N-benzyl 4,4-disubstituted piperidines | Influenza Hemagglutinin | Infectious Disease (Influenza) | Identified as potent inhibitors of the H1N1 influenza virus. mdpi.com |
Application of Artificial Intelligence and Machine Learning in Piperidine Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and piperidine research is no exception. nih.gov These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and accelerate the design-make-test-analyze cycle, making the search for new drugs more efficient and cost-effective. nih.govcam.ac.uk
One of the primary applications of AI in this field is the prediction of biological activity and potential protein targets for novel piperidine derivatives. clinmedkaz.org In silico tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can analyze a compound's structure, such as a new methoxybenzyl piperidine derivative, and forecast its likely pharmacological effects and molecular targets, including enzymes, receptors, and ion channels. clinmedkaz.org This allows researchers to prioritize which compounds to synthesize and test, focusing resources on those with the highest probability of success for treating specific conditions like cancer or central nervous system diseases. clinmedkaz.org
Furthermore, AI and ML models, particularly graph neural networks and transfer learning, are being employed to predict the physicochemical and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of piperidine-based compounds. nih.govnih.govastrazeneca.com Predicting properties such as oral bioavailability and the ability to cross the blood-brain barrier early in the discovery process is crucial for designing effective drugs, especially for neurological targets. nih.govnih.gov
AI is also being used for de novo drug design, where algorithms generate novel molecular structures with desired therapeutic profiles. mdpi.com These models can be trained on large databases of known active molecules, including those with piperidine scaffolds, to learn the structural features associated with a particular biological activity. mdpi.com The algorithms can then propose new piperidine derivatives that have never been synthesized but are predicted to be highly potent and selective for a specific target.
Repurposing of Piperidine Scaffolds for Novel Therapeutic Indications
Drug repurposing, or finding new uses for existing drugs, is a time- and cost-efficient strategy for drug development. The piperidine scaffold, present in many approved drugs, represents a rich source for such endeavors. arizona.edunih.gov Researchers are investigating whether piperidine-based compounds, originally developed for one disease, can be effective against others.
A notable recent example involves the investigation of piperidine-scaffold inhibitors, originally developed for the SARS-CoV protease, for activity against the SARS-CoV-2 main protease (PLpro), a key target for COVID-19 therapeutics. nih.gov While in this specific instance, screening efforts did not yield a compound that could be progressed to the clinic, the study highlights the strategic approach of repurposing. nih.gov The premise is that even if the original compound is not perfect for the new indication, it can serve as a valuable starting point for further chemical optimization. nih.gov
The broad biological activity of piperidine derivatives makes them attractive candidates for repurposing. nih.gov Compounds initially designed as CNS modulators, antihistamines, or analgesics could be screened for new activities, such as anticancer, antiviral, or anti-inflammatory properties. arizona.edu The success of this strategy relies on a deep understanding of the compound's mechanism of action and the pathophysiology of the new target disease. Computational tools are again valuable here, helping to predict new potential targets for existing piperidine-based drugs through methods like molecular docking and large-scale data analysis. mdpi.com
Addressing Challenges in the Development of Piperidine-Based Therapeutics
Despite the promise of piperidine-based drugs, their development is not without challenges. Researchers are actively working to overcome several key hurdles in synthesis, pharmacology, and manufacturing.
A significant challenge lies in the chemical synthesis of substituted piperidines, particularly with specific stereochemistry. nih.gov Many biological targets require a specific three-dimensional arrangement of atoms for optimal interaction, meaning that controlling the stereoselectivity of a reaction is crucial. Traditional synthesis methods can be lengthy and expensive, often requiring harsh conditions and costly metal catalysts. nih.govnews-medical.net To address this, chemists are developing novel, more efficient synthetic strategies. A recently unveiled two-stage process combining biocatalytic C-H oxidation with radical cross-coupling simplifies the synthesis of complex piperidines, reducing the number of steps and reliance on precious metals like palladium. news-medical.net
Pharmacokinetic properties also present a major hurdle. Some piperidine derivatives, while potent, suffer from issues like rapid metabolism (high intrinsic clearance) or poor penetration of the blood-brain barrier, which limits their utility for treating CNS disorders. nih.gov Overcoming these liabilities requires careful molecular design, often involving the addition or modification of functional groups to enhance metabolic stability and tune physicochemical properties like lipophilicity and basicity. nih.gov
Finally, as with all drug development, scaling up the synthesis from laboratory-scale to industrial production can be difficult. nih.gov Reactions that work well on a small scale may not be feasible or cost-effective for large-scale manufacturing. Therefore, the development of robust, scalable, and sustainable synthetic routes is a continuous challenge and a critical area of research. news-medical.net
| Challenge Area | Specific Problem | Emerging Solution / Research Direction |
|---|---|---|
| Chemical Synthesis | Complex, multi-step syntheses; difficulty in controlling stereochemistry. nih.govnews-medical.net | Development of novel catalytic methods (e.g., biocatalysis, nickel electrocatalysis) to create modular and more efficient synthetic routes. news-medical.net |
| Pharmacokinetics | High metabolic clearance; poor blood-brain barrier penetration for some derivatives. nih.gov | Rational scaffold modification and iterative design to optimize ADMET properties alongside potency. nih.gov |
| Drug Repurposing | Identifying new indications for existing scaffolds can be inefficient. nih.gov | Application of AI and computational screening to predict new drug-target interactions for existing piperidine compounds. mdpi.com |
| Manufacturing | Difficulty in scaling up complex laboratory syntheses for industrial production. nih.gov | Focus on developing cost-effective and sustainable synthetic pathways suitable for large-scale production. news-medical.net |
Q & A
Q. What are the recommended synthetic methodologies for 2-(2-Methoxy-benzyl)-piperidine and related piperidine derivatives?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:
- Knoevenagel condensation : Piperidine-catalyzed reactions between substituted benzaldehydes and cyanoacetate derivatives under reflux conditions (e.g., toluene, 80°C) .
- Nucleophilic substitution : Reaction of 2-methoxybenzyl halides with piperidine in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) of imine intermediates to form piperidine rings .
Q. Key Considerations :
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Refer to Safety Data Sheets (SDS) for:
Q. How is structural characterization performed for this compound derivatives?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry for chiral derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?
Methodological Answer:
- Catalytic Systems : Use chiral catalysts (e.g., iridium complexes) for enantioselective hydrogenation of imine precursors (≥90% ee) .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereochemical control .
- Monitoring : Chiral HPLC with columns like Chiralpak AD-H to assess enantiomeric ratios .
Example : Enantioselective synthesis of (S)-2-(Trifluoromethyl)piperidine achieved 95% ee using Ir catalysts .
Q. What computational approaches validate the reactivity and stability of this compound?
Methodological Answer:
- DFT Calculations : Predict vibrational modes (FTIR/Raman), HOMO-LUMO gaps, and charge distribution .
- NBO Analysis : Identify intramolecular interactions (e.g., hydrogen bonding) affecting stability .
- Molecular Dynamics : Simulate solvation effects and conformational flexibility in biological systems .
Case Study : DFT analysis of Miglitol analogs revealed key hydroxyl group interactions influencing metabolic stability .
Q. How should researchers address contradictory toxicity data in literature?
Methodological Answer:
- Cross-Validation : Use multiple assays (e.g., Ames test, zebrafish embryotoxicity) to confirm acute toxicity .
- Dose-Response Studies : Establish LC₅₀/EC₅₀ values under standardized conditions (OECD guidelines) .
- Meta-Analysis : Compare data across structurally similar piperidine derivatives to identify trends .
Note : Limited ecotoxicity data (e.g., bioaccumulation potential) necessitates precautionary handling .
Q. What strategies enhance the application of this compound in drug discovery?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy → ethoxy) to optimize receptor binding .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays (e.g., CYP450 inhibition) .
- Target Validation : Use radioligand binding assays (e.g., 5-HT7 receptor affinity studies) .
Example : Piperidine derivatives showed nanomolar affinity for 5-HT7R, correlating with antidepressant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
